Econazole nitrate is a synthetic imidazole antifungal agent with a broad spectrum of activity against various fungal species. [] It acts by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. [] In scientific research, econazole nitrate serves as a valuable tool for studying fungal biology, investigating antifungal mechanisms, and developing novel antifungal therapies.
Econazole nitrate is classified as a synthetic antifungal agent. It is often utilized in topical formulations due to its effectiveness against a wide range of fungal pathogens. The compound's chemical name is 1-[2-(4-chlorobenzyl)-2-(2,4-dichlorophenyl)thiazol-4-yl]-2-imidazole nitrate, reflecting its complex structure and functional groups.
Econazole nitrate can be synthesized through various methods, with the most common involving a multi-step process that includes the reaction of imidazole with specific chlorinated compounds.
A notable one-pot synthesis method has been reported, which simplifies the process and improves yield efficiency, achieving up to 75% yield under optimized conditions .
Econazole nitrate has a complex molecular structure characterized by several functional groups:
The structural analysis can be further supported by techniques such as X-ray diffraction, which provides insights into the crystalline form and lattice parameters .
Econazole nitrate participates in various chemical reactions:
Econazole nitrate exhibits its antifungal effects primarily through:
The mechanism has been validated through various pharmacological studies demonstrating the compound's effectiveness against multiple fungal species .
Econazole nitrate possesses distinct physical and chemical properties:
These properties influence its formulation into effective topical applications .
Econazole nitrate is widely used in dermatological formulations due to its potent antifungal activity:
Econazole nitrate is chemically designated as 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole mononitrate with the molecular formula C₁₈H₁₅Cl₃N₂O·HNO₃ (base compound: C₁₈H₁₅Cl₃N₂O). This formulation yields a molecular weight of 444.7 g/mol. The compound exists as a racemic mixture due to the presence of a chiral center at the phenethyl carbon, resulting in two enantiomeric forms with equivalent antifungal activity [4] [7] [9].
The core structure consists of three key components:
Table 1: Fundamental Physicochemical Properties of Econazole Nitrate
Property | Specification |
---|---|
Appearance | White to off-white crystalline powder |
Solubility in Water | Very slight (0.0005% w/v at 20°C) |
Solubility in Organic Solvents | Sparingly soluble in methanol; soluble in chloroform and dimethylformamide |
Melting Point | 162-165°C (decomposition occurs) |
Partition Coefficient (log P) | 6.1 (indicating high lipophilicity) |
pKa | 6.6 (imidazole nitrogen) |
The pronounced lipophilic character (log P = 6.1) facilitates efficient penetration into the stratum corneum, where concentrations significantly exceed the minimum inhibitory concentrations for dermatophytes. This property is pharmacokinetically advantageous for topical formulations, as demonstrated by studies showing inhibitory concentrations reaching the mid-dermis after application. The compound's low water solubility contributes to its minimal systemic absorption (<1% of topically applied dose recovered in urine and feces), making it ideal for localized therapy [1] [6] [7].
Econazole nitrate is pharmacologically classified as an imidazole antifungal agent. It belongs specifically to the subclass of azole antifungals that inhibit ergosterol biosynthesis, a critical pathway for maintaining fungal membrane integrity. This classification aligns it structurally and mechanistically with other imidazole derivatives such as miconazole and clotrimazole, though econazole nitrate demonstrates distinct pharmacological advantages in penetration kinetics and spectrum breadth [2] [5].
The primary mechanism involves potent inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme catalyzes the demethylation of lanosterol, an essential step in ergosterol biosynthesis. Econazole nitrate binds to the heme iron of CYP51 through the imidazole nitrogen, forming a coordinate bond that blocks the enzyme's active site. This inhibition leads to:
A secondary mechanism involves direct interaction with fungal membranes at high concentrations, causing immediate alterations in membrane permeability independent of ergosterol synthesis inhibition. This dual-action mechanism provides rapid fungistatic effects followed by fungicidal activity, particularly against actively growing fungal cells [5].
Additionally, econazole nitrate exhibits clinically relevant antibacterial activity against certain Gram-positive bacteria (notably Staphylococcus and Streptococcus species) and limited Gram-negative organisms, though this application remains off-label. The basis for this antibacterial action involves disruption of bacterial cell membrane function, though the precise molecular targets differ from its antifungal mechanisms [2] [6].
Table 2: Antifungal Spectrum of Econazole Nitrate
Target Pathogens | Clinical Applications |
---|---|
Dermatophytes | Tinea pedis, tinea corporis, tinea cruris |
Trichophyton rubrum | |
Trichophyton mentagrophytes | |
Epidermophyton floccosum | |
Microsporum species | |
Yeasts | Cutaneous candidiasis, vulvovaginal candidiasis |
Candida albicans | |
Malassezia furfur | Tinea versicolor |
Other Fungi | |
Aspergillus species | Limited activity |
The broad-spectrum activity results from econazole nitrate's ability to achieve tissue concentrations 10-100 times higher than the minimum inhibitory concentrations (MICs) for susceptible fungi following topical application. This pharmacokinetic advantage is particularly evident in the stratum corneum, where drug concentrations reach 100 μg/g tissue within 72 hours of application—far exceeding the MIC90 values for dermatophytes (typically 0.1-5 μg/mL) [2] [6].
Econazole was first synthesized in 1969 by Janssen Pharmaceutica researchers as part of a systematic exploration of 1-phenethylimidazole derivatives. This development followed the discovery of miconazole (1968), with econazole specifically designed as a deschloro derivative to improve the therapeutic profile. The strategic removal of a chlorine atom from miconazole's structure yielded a compound with comparable antifungal efficacy but enhanced tissue penetration and reduced irritation potential. The nitrate salt form was subsequently developed to optimize stability and solubility characteristics for topical formulations [4] [6] [8].
The compound received medical approval in Western Europe in 1974 under the brand name Pevaryl®, followed by United States Food and Drug Administration approval in 1983 as Spectazole®. This regulatory acceptance established econazole nitrate as a first-line topical antifungal during the 1980s, coinciding with the global increase in superficial fungal infections. Its clinical significance stems from several advantages over earlier antifungals:
Clinical studies established econazole nitrate's therapeutic equivalence to clotrimazole (1% formulations) for tinea infections and cutaneous candidiasis, with evidence suggesting faster onset of activity. A pivotal trial demonstrated mycological cure rates exceeding 85% for dermatophytoses after 2-4 weeks of once-daily application. For tinea versicolor, studies reported 90-95% clinical and mycological clearance following twice-daily application for 14 days. The compound's efficacy against bacterial pathogens was unexpectedly demonstrated in a study of interdigital toe web infections, where econazole nitrate cream produced good-to-excellent improvement in 88% of patients compared to 0% in the vehicle control group [2] [6].
Table 3: Historical Milestones in Econazole Nitrate Development
Year | Development Milestone | Significance |
---|---|---|
1968 | Initial patent filing by Janssen Pharmaceutica | Protection of intellectual property for novel compound |
1969 | First scientific publication of synthesis | Disclosure of chemical synthesis pathway |
1974 | European approval (Pevaryl®) | First market authorization for human use |
1975 | Publication of comprehensive biological profile | Documentation of broad-spectrum antifungal activity |
1983 | FDA approval (Spectazole®) | Entry into United States market |
1980s | Demonstration of antibacterial activity in clinical settings | Expansion of therapeutic applications |
The clinical significance of econazole nitrate extends beyond its direct antifungal effects. Its anti-inflammatory properties, discovered serendipitously during clinical use, provide symptomatic relief from erythema and pruritus associated with fungal infections. This ancillary benefit stems from inhibition of prostaglandin and leukotriene synthesis, reducing inflammation without the need for corticosteroid co-administration in most cases. The compound's minimal systemic absorption (<1% of applied dose) further enhances its safety profile for chronic or recurrent use [5] [6].
Econazole nitrate remains pharmacologically relevant decades after its introduction due to its favorable risk-benefit profile and cost-effectiveness. Current research explores novel formulations (nanoparticles, microemulsions) to enhance delivery and expand applications, though the core compound continues to serve as an effective first-line option for superficial mycoses worldwide [4] [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1